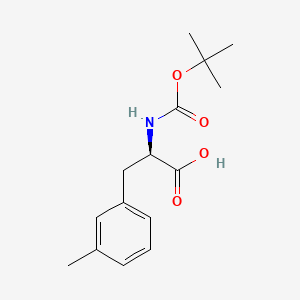

Boc-3-methyl-D-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

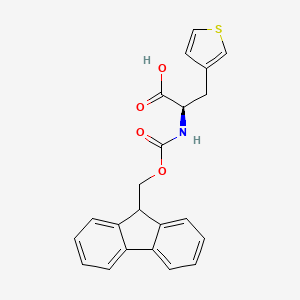

Boc-3-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while the peptide chain is being assembled.

Synthesis Analysis

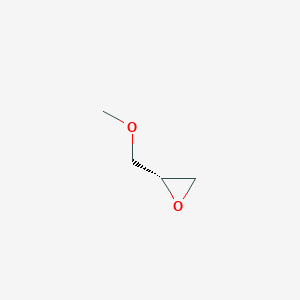

The synthesis of Boc-protected phenylalanine derivatives is well-documented. For instance, the synthesis of N-Boc derivatives suitable for solid-phase synthesis of peptides is reported, where the Boc group serves as an amino protection during the synthesis process . Another study describes a large-scale synthesis method for N-Boc-2',6'-dimethyl-l-phenylalanines, which indicates the practicality of synthesizing Boc-protected phenylalanine derivatives on a large scale . Additionally, a stereodivergent and enantioselective synthesis of N-Boc-beta-methylphenylalanine is developed, showcasing the ability to control stereochemistry in the synthesis of Boc-protected amino acids .

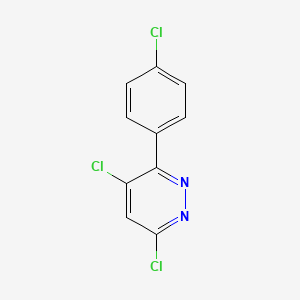

Molecular Structure Analysis

The molecular structure of Boc-3-methyl-D-phenylalanine would include a phenyl ring, a methyl group as a side chain, and a Boc group attached to the nitrogen of the amino group. The presence of the Boc group is crucial for protecting the amino acid during chemical reactions, particularly in peptide synthesis. The exact stereochemistry of the molecule would depend on the specific synthesis route and starting materials used .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, primarily in the formation of peptides. The Boc group can be removed under acidic conditions once the peptide synthesis is complete, allowing for the amino group to participate in further reactions or to remain as part of the final peptide structure . The Boc group's stability under basic conditions is also important, as it allows for selective deprotection of other protecting groups that may be present on the side chains of the amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-methyl-D-phenylalanine would be influenced by the presence of the Boc group. This group increases the steric bulk and alters the hydrophobicity of the molecule, which can affect solubility and reactivity. The Boc group also provides chemical stability to the amino group, preventing it from engaging in side reactions during peptide synthesis. The exact physical properties such as melting point, solubility, and specific rotation would depend on the precise structure of the Boc-protected amino acid and can be determined empirically .

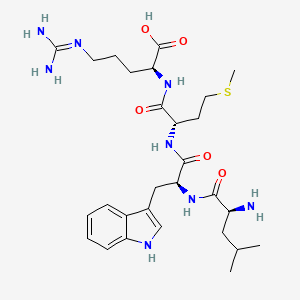

Aplicaciones Científicas De Investigación

3. Dual Protection of Amino Functions

- Results: The Boc-group has been found to be one of the most commonly used protective groups for amines .

4. Synthesis of Fluorinated Phenylalanines

- Results: Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

5. Dual Protection of Amino Functions

- Results: The Boc-group has been found to be one of the most commonly used protective groups for amines .

6. 3D Culture of Differentiated and Mesenchymal Stem Cells

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-methyl-D-phenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)